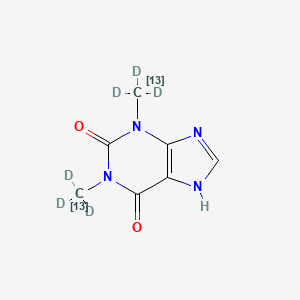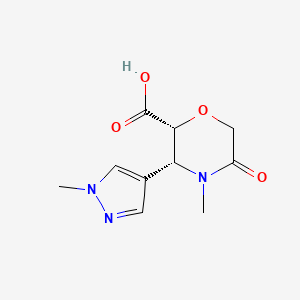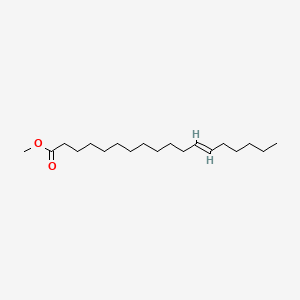
Theophylline-13C2d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline-13C2d6 is a stable isotope-labeled compound of theophylline, a methylxanthine derivative. Theophylline is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of theophylline in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline-13C2d6 involves the incorporation of carbon-13 and deuterium isotopes into the theophylline molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final labeled compound. Common synthetic routes include methylation and cyclization reactions under controlled conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled materials and ensure high purity and yield. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to verify the incorporation of the isotopes and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Theophylline-13C2d6 undergoes various chemical reactions, including:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions can convert theophylline to its corresponding dihydro derivatives.
Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: 1,3-Dimethyluric acid
Reduction: Dihydrotheophylline derivatives
Substitution: Various N-substituted theophylline derivatives
Scientific Research Applications
Theophylline-13C2d6 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of theophylline in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of theophylline.
Drug Interaction Studies: Examining the interactions between theophylline and other drugs.
Biological Research: Understanding the effects of theophylline on cellular processes and signaling pathways
Mechanism of Action
Theophylline-13C2d6, like theophylline, exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP, resulting in bronchodilation.
Adenosine Receptor Antagonism: Blocks adenosine receptors, preventing bronchoconstriction and promoting relaxation of smooth muscles.
Histone Deacetylase Activation: Activates histone deacetylase, which has anti-inflammatory effects
Comparison with Similar Compounds
Theophylline-13C2d6 is compared with other methylxanthines such as:
Caffeine: Similar bronchodilator effects but with more pronounced central nervous system stimulation.
Theobromine: Found in cocoa products, has milder bronchodilator effects and is not commonly used as a pharmaceutical.
Pentoxifylline: Used to improve blood flow in peripheral vascular diseases, with different pharmacological effects compared to theophylline
This compound is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
1,3-bis(trideuterio(113C)methyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1+1D3,2+1D3 |
InChI Key |
ZFXYFBGIUFBOJW-KLFIIISESA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C2=C(C(=O)N(C1=O)[13C]([2H])([2H])[2H])NC=N2 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13434207.png)
![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)

![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)

![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)




